1-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1H-1,2,4-triazole
Description
The compound 1-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1H-1,2,4-triazole features a 1H-1,2,4-triazole core substituted with a methyl group linked to a 1,3-thiazole ring. The thiazole moiety is further functionalized with a 4-chlorophenyl group at its 4-position. This structure combines heterocyclic motifs (triazole and thiazole) and a halogenated aromatic ring, which are common in pharmaceuticals and agrochemicals due to their bioactivity and stability .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4S/c13-10-3-1-9(2-4-10)11-6-18-12(16-11)5-17-8-14-7-15-17/h1-4,6-8H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTPNNGDWGHZIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CN3C=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring, such as this one, are known to exhibit multidirectional biological activity. They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with their targets in various ways, leading to different biological effects. For instance, they can form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties.
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities. For example, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more.
Pharmacokinetics
It’s known that the pharmacokinetic properties of a compound can greatly impact its bioavailability and efficacy. For instance, the ability of a compound to form hydrogen bonds can improve its pharmacokinetic properties.
Result of Action
It’s known that 1,2,4-triazole derivatives can have a wide range of biological effects due to their ability to interact with multiple targets. For example, they have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more.
Biological Activity
The compound 1-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methyl}-1H-1,2,4-triazole represents a significant class of heterocyclic compounds known for their diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antifungal, antibacterial, and potential anticancer properties.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H13ClN2S
- Molecular Weight : 288.79 g/mol
- CAS Number : 1193389-24-0
The compound features a triazole ring fused with a thiazole moiety and a chlorophenyl group, contributing to its biological activity through various mechanisms of action.
Antifungal Activity
Recent studies have highlighted the antifungal properties of triazole derivatives. The compound's structure allows it to inhibit the synthesis of ergosterol in fungal cell membranes, which is critical for maintaining cell integrity.
Case Study: Antifungal Efficacy
In a comparative study of various triazole derivatives:
- Tested Organisms : Candida albicans, Aspergillus fumigatus
- Minimum Inhibitory Concentration (MIC) :
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| This compound | Aspergillus fumigatus | 0.25 |
| Candida albicans | 0.5 - 2.0 |
Antibacterial Activity
The antibacterial potential of this compound has also been explored with promising results.
Research Findings
A study evaluating the antimicrobial activity against various bacterial strains revealed:
- Effective against Gram-positive and Gram-negative bacteria.
- The compound exhibited significant inhibition zones compared to standard antibiotics such as ampicillin.
Antibacterial Efficacy Table
| Bacterial Strain | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 125 |
| Escherichia coli | 18 | 250 |
| Bacillus subtilis | 15 | 500 |
Anticancer Potential
Emerging research indicates that triazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Mechanistic Insights
The proposed mechanism involves the modulation of signaling pathways related to cell survival and proliferation. Specifically:
- Inhibition of angiogenesis.
- Induction of reactive oxygen species (ROS) leading to cell death in cancerous cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Imidazo-Thiazole and Imidazo-Pyridine Derivatives
describes compounds such as 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-6-(4-chlorophenyl)imidazo[2,1-b]thiazole (14d) and 2-(4-chlorophenyl)-3-(1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine (15e) . These analogs replace the thiazole ring in the target compound with fused imidazo-thiazole or imidazo-pyridine systems. The imidazo-pyridine derivatives exhibit potent agonism for the human constitutive androstane receptor (CAR), highlighting how core heterocycle modifications influence biological targets .
Halogenated Derivatives
compares isostructural chloro and bromo analogs, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole. The chloro derivative in this series demonstrated antimicrobial activity, emphasizing the role of halogen positioning in bioactivity .
Triazole Fungicides
Difenoconazole (), a commercial fungicide, shares the 1H-1,2,4-triazole core but incorporates a dioxolane ring and chlorophenoxy group. Its structure, 1-{[2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolan-2-yl]methyl}-1H-1,2,4-triazole, contrasts with the thiazole moiety in the target compound. Difenoconazole’s efficacy against plant pathogens underscores the importance of substituent bulkiness and lipophilicity in agrochemical design .
Spectral and Physicochemical Properties
While NMR data for the target compound are absent in the evidence, analogs provide insights:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
